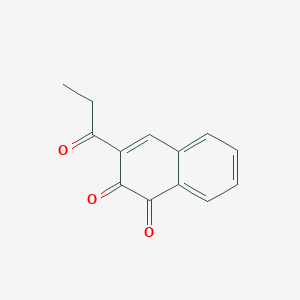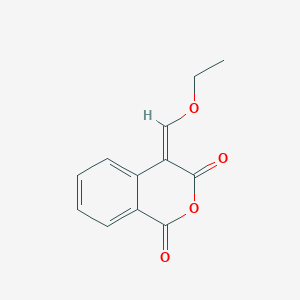
4-(Ethoxymethylene)isochroman-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethylene)isochroman-1,3-dione is a chemical compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.205 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an isochroman ring system substituted with an ethoxymethylene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylene)isochroman-1,3-dione typically involves the reaction of isochroman-1,3-dione with ethyl formate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylene group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
4-(Ethoxymethylene)isochroman-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethoxymethylene group to other functional groups.
Substitution: The ethoxymethylene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
4-(Ethoxymethylene)isochroman-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Ethoxymethylene)isochroman-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Isochroman-1,3-dione: The parent compound without the ethoxymethylene group.
4-(Methoxymethylene)isochroman-1,3-dione: A similar compound with a methoxymethylene group instead of an ethoxymethylene group.
4-(Hydroxymethylene)isochroman-1,3-dione: A compound with a hydroxymethylene group.
Uniqueness
4-(Ethoxymethylene)isochroman-1,3-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the study of enzyme mechanisms and protein interactions .
特性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
(4Z)-4-(ethoxymethylidene)isochromene-1,3-dione |
InChI |
InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7- |
InChIキー |
DVHWPERWSCRNCH-YFHOEESVSA-N |
異性体SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)OC1=O |
正規SMILES |
CCOC=C1C2=CC=CC=C2C(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

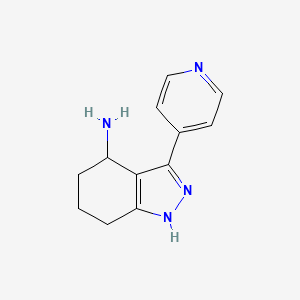

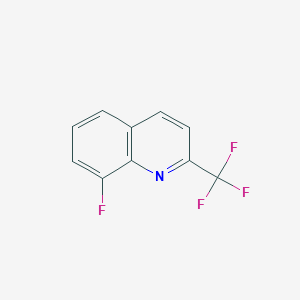
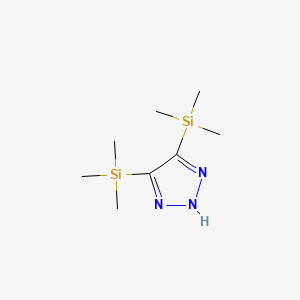
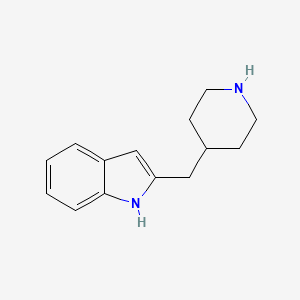
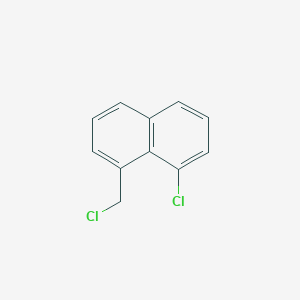
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)
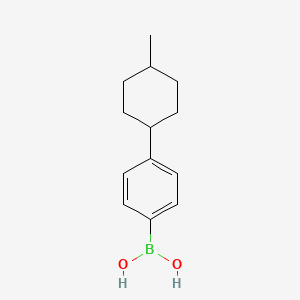
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
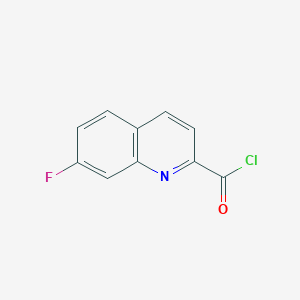
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
